3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA
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Overview
Description
3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C with stirring for 3 hours, resulting in an orange solution . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a ligand in drug design .
Comparison with Similar Compounds
Similar Compounds
N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide: This compound shares a similar pyrazole and carbamothioyl structure but differs in the aromatic ring attached to the carbamothioyl group.
Uniqueness
3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to its combination of a pyrazole ring with a thiophene ring and a carbamothioyl group
Properties
Molecular Formula |
C17H16N4OS2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H16N4OS2/c1-11-15(12(2)21(20-11)13-7-4-3-5-8-13)18-17(23)19-16(22)14-9-6-10-24-14/h3-10H,1-2H3,(H2,18,19,22,23) |
InChI Key |
IPYURNCXPLBFQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=S)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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